![molecular formula C10H20N2O3 B1517591 (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid CAS No. 86674-78-4](/img/structure/B1517591.png)
(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid
説明
科学的研究の応用
Advanced Synthesis in Organic Chemistry
This compound is utilized in the synthesis of complex organic molecules. Its tert-butylcarbamoyl group can serve as a protective group for amines, which is crucial during multi-step synthesis processes where selective reactivity is required .
Pharmaceutical Research
In pharmaceuticals, (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid is explored for its potential to create novel drug molecules. Its structure can be incorporated into the design of new active pharmaceutical ingredients (APIs) with improved efficacy and safety profiles .
Material Science
The compound’s unique chemical properties make it a candidate for developing new materials with specific functionalities, such as enhanced durability or controlled degradation rates, which are valuable in biodegradable polymers and advanced composites .
Biochemistry and Metabolomics
Researchers study this compound in the context of metabolomics to understand its role and behavior in biological systems. It could be a metabolite or a precursor in certain biochemical pathways .
Environmental Chemistry
In environmental chemistry, (2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid can be investigated for its degradation products and their impact on ecosystems. This is important for assessing the environmental footprint of new chemicals .
Catalysis
The tert-butyl group’s steric bulk can influence the outcome of catalytic reactions. This compound may be used to study the effects of steric hindrance on reaction mechanisms and catalytic efficiency .
Analytical Chemistry
As a standard or reference compound, it can be used in analytical methods to calibrate instruments or validate methodologies, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Chemical Education
Due to its interesting structure and reactivity, this compound can be used in educational settings to teach advanced concepts in organic chemistry and demonstrate practical applications of chemical principles .
特性
IUPAC Name |
(2S)-2-(tert-butylcarbamoylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-6(2)7(8(13)14)11-9(15)12-10(3,4)5/h6-7H,1-5H3,(H,13,14)(H2,11,12,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDXPYXXFNYXKK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651482 | |
| Record name | N-(tert-Butylcarbamoyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid | |
CAS RN |
86674-78-4 | |
| Record name | N-(tert-Butylcarbamoyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



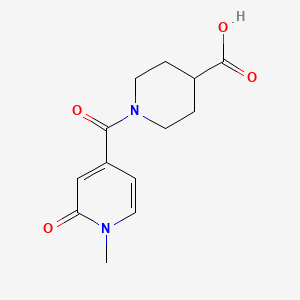
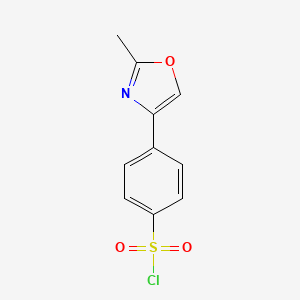
![{3-Ethoxy-2-[(5-methyl-1,2-oxazol-3-yl)methoxy]phenyl}methanol](/img/structure/B1517511.png)
![N,N-dimethyl-2-[(methylamino)methyl]aniline](/img/structure/B1517512.png)
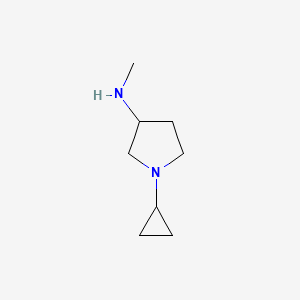
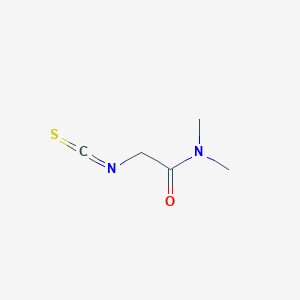

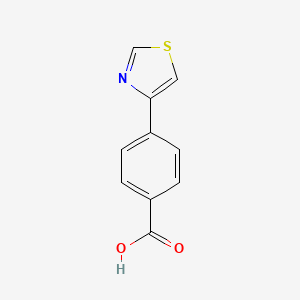

![3-[(Cyclopentylmethyl)amino]propanenitrile](/img/structure/B1517523.png)
![4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1517524.png)

![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)
